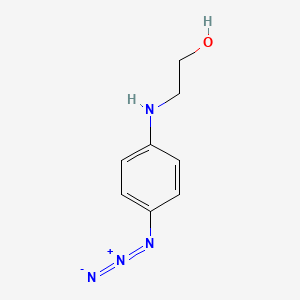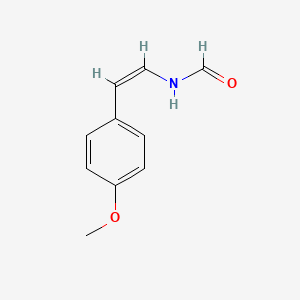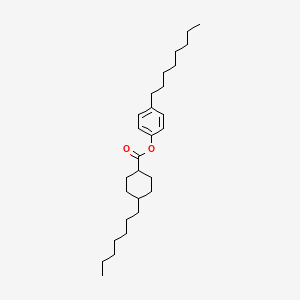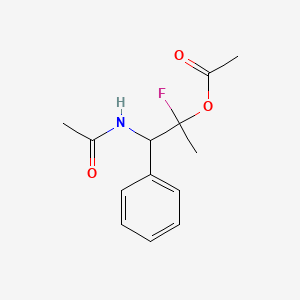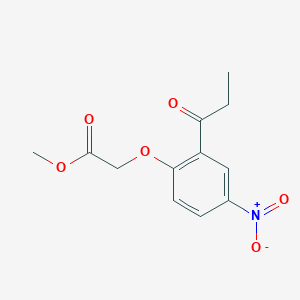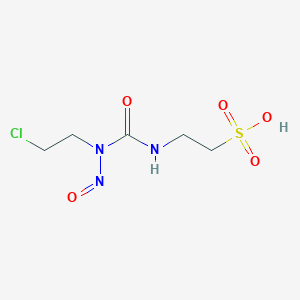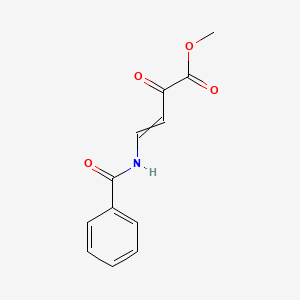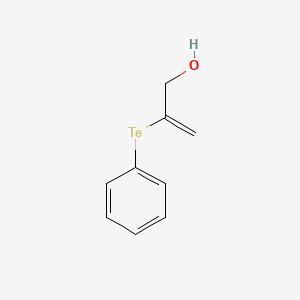
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene is an organic compound with the molecular formula C14H18 It is characterized by a benzene ring substituted with a 5,5-dimethylhexa-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene typically involves the reaction of benzene with 5,5-dimethylhexa-1,3-diene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance reaction rates and selectivity. The choice of raw materials, reaction conditions, and purification techniques are crucial to ensure the cost-effectiveness and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the diene group to a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
(5,5-Dimethylhexa-1,3-dien-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5,5-Dimethylhexa-1,3-dien-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the nature of the reactions and the conditions under which they occur .
Comparison with Similar Compounds
Similar Compounds
(5,5-Dimethylhexa-1,3-diyn-1-yl)benzene: Similar structure but with triple bonds instead of double bonds.
(5,5-Dimethylhexa-1,3-dien-3-yl)benzene: Similar structure with a different position of the double bonds.
1,3-Dimethyl-5-(1-methylethyl)benzene: Similar benzene derivative with different alkyl substituents.
Properties
CAS No. |
114444-87-0 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5,5-dimethylhexa-1,3-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
BODZIUNRXHFFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
